

Core Application: Internal Standard in Bioanalytical Assays

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Compound of Interest

Compound Name: *Crizotinib-d5*

Cat. No.: *B3026244*

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The predominant application of **Crizotinib-d5** is to improve the accuracy and precision of quantifying Crizotinib in biological samples like plasma and tissue homogenates.^{[1][7]} Several advanced analytical methods, primarily Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), have been developed and validated for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for Crizotinib determination. This allows for a clear comparison of their performance and applicability.

Table 1: UPLC-MS/MS Methods for Crizotinib Quantification

Parameter	Method by de Vries et al. (2025)[7]	Method by Unnamed (2020)[8]	Method by Unnamed (2014)[9]
Analyte(s)	Afatinib, Alectinib, Crizotinib, Osimertinib	Gefitinib, Crizotinib, others	Crizotinib
Matrix	Human Lithium Heparinized Plasma	Human Plasma	Human Plasma
Internal Standard	Crizotinib-d5, Afatinib-d6, Erlotinib-d6	Isotope-labeled IS	Paroxetine
Linearity Range	10.0 - 1000 ng/mL	20 - 2000 ng/mL	5 - 500 ng/mL
LLOQ	10.0 ng/mL	20 ng/mL	5 ng/mL
Within-run Precision	< 10.2%	Not Specified	Not Specified
Between-run Precision	< 10.2%	Not Specified	Not Specified
Accuracy	89.2% - 110%	Not Specified	Not Specified
Extraction Method	Not Specified (likely Protein Precipitation)	Not Specified	Protein Precipitation

Table 2: LC-MS/MS Method for Crizotinib in Mouse Tissues

Parameter	Method by Unnamed (2020)[10][11]
Analyte(s)	Crizotinib
Matrix	Mouse Tissue Homogenates
Internal Standard	Apatinib
Linearity Range	20 - 8000 ng/mL
Monitored Transition	m/z 450.1 → 260.2
IS Transition	m/z 398.2 → 212.0
Extraction Method	Protein Precipitation

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these analytical techniques in other laboratories.

Protocol 1: Simultaneous Quantification in Human Plasma (de Vries et al.)[7]

This method allows for the simultaneous analysis of four tyrosine kinase inhibitors, showcasing an efficient approach for clinical laboratories.

- Sample Preparation:
 - Samples should be processed on ice (0 °C) due to the instability of some analytes at ambient temperatures.
 - To 25 µL of plasma sample, add 100 µL of the internal standard solution (containing Afatinib-d6, **Crizotinib-d5**, and Erlotinib-d6).
 - The mixture undergoes protein precipitation.
 - Centrifuge the samples at 18,000 x g for 10 minutes at room temperature.
 - Inject 5 µL of the resulting supernatant into the UPLC-MS/MS system.
- Chromatographic Conditions:
 - LC System: Waters Acquity UPLC
 - Column: Acquity UPLC® BEH C18; 2.1 × 50 mm, 1.7 µm
 - Column Temperature: 40 °C
 - Mobile Phase A: 10 mM ammonium formate (pH 4.5)
 - Mobile Phase B: Pure acetonitrile acidified with formic acid
 - Flow Rate: 0.400 mL/minute

- Gradient: Linear gradient starting with 40% B from 0 to 1.0 min, then increasing from 40% to 90% B.
- Total Run Time: 5 minutes
- Mass Spectrometry Conditions:
 - System: Tandem mass spectrometer (MS/MS)
 - Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) in positive mode for these compounds.
 - Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Quantification in Mouse Tissues (Unnamed) [10][11]

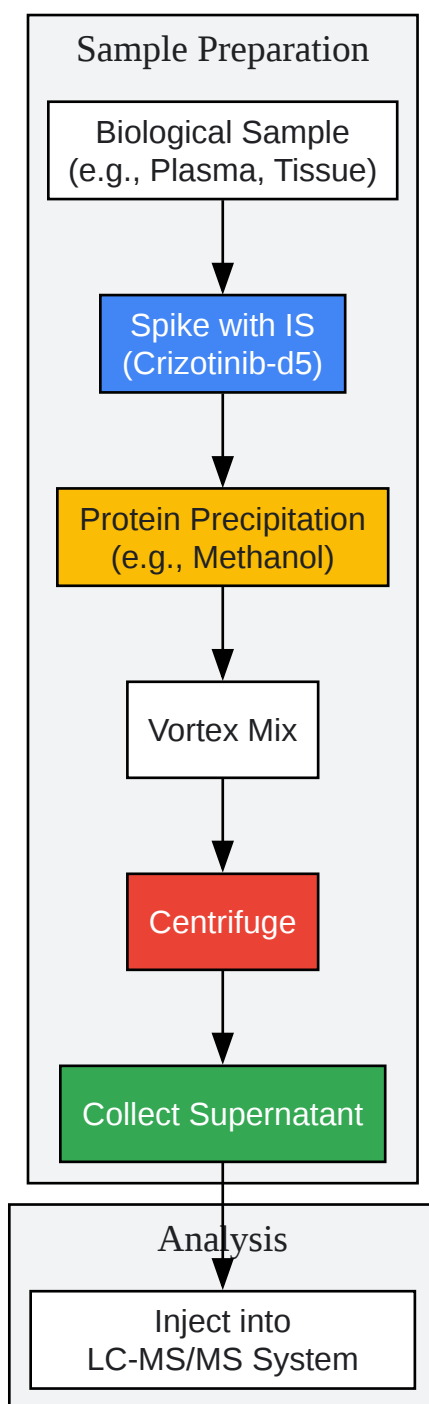
This protocol was developed for a tissue distribution study of Crizotinib in mice.

- Sample Preparation:
 - Add 5 μL of the internal standard solution (Apatinib, 400 ng/mL) to the tissue homogenate in a 1.5 mL centrifuge tube.
 - Vortex the mixture for 10 seconds.
 - Add protein precipitation agent (methanol).
 - Vortex for 3 minutes.
 - Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
 - Transfer the supernatant to an autosampler vial and inject 1 μL .
- Chromatographic Conditions:
 - LC System: ExionLC™ analytical UPLC
 - Column: Phenomenex Kinetex C18 (50 mm \times 2.1 mm, 2.6 μm)

- Column Temperature: 40 °C
- Mobile Phase A: 0.3% formic acid in water
- Mobile Phase B: Methanol
- Flow Rate: 0.3 mL/minute
- Gradient: A linear gradient program was used.
- Mass Spectrometry Conditions:
 - System: SCIEX Triple Quad™ 5500
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - Ion Transitions:
 - Crizotinib: m/z 450.1 → 260.2
 - Apatinib (IS): m/z 398.2 → 212.0

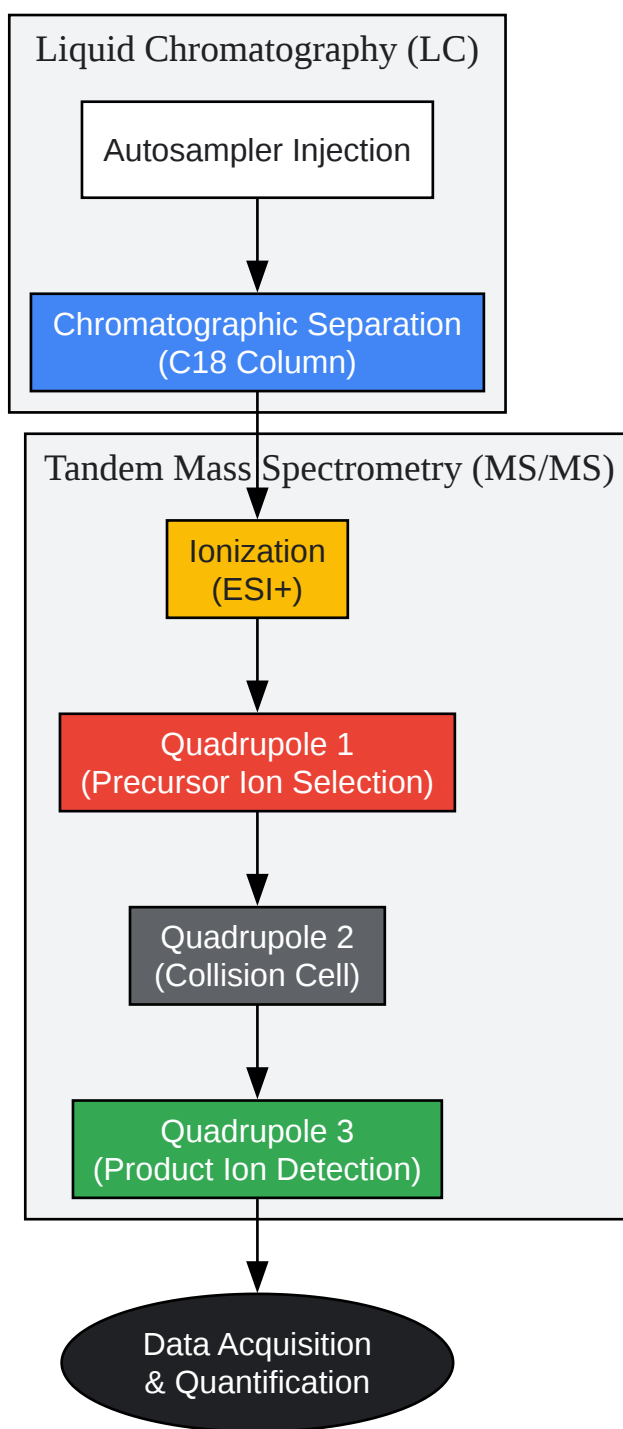
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the standard experimental workflows for the bioanalysis of Crizotinib using a deuterated internal standard like **Crizotinib-d5**.



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Caption: Bioanalytical sample preparation workflow.



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Caption: UPLC-MS/MS analytical process flow.

Conclusion

Crizotinib-d5 is an indispensable tool for researchers, scientists, and drug development professionals working with Crizotinib. Its application as an internal standard in LC-MS/MS-based bioanalytical methods is critical for achieving the accuracy, precision, and reliability required for pharmacokinetic assessments and therapeutic drug monitoring. The detailed protocols and summarized data presented in this guide serve as a valuable resource for developing and implementing robust analytical strategies for Crizotinib quantification.

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